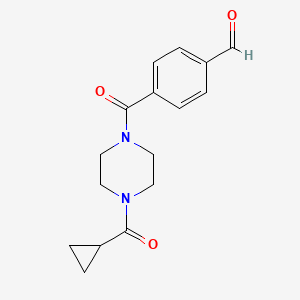
(2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE
Vue d'ensemble
Description
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a chemical compound with the molecular formula C15H22ClNO3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group, a chloro-hydroxyphenylbutan moiety, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE typically involves the reaction of benzylamine with 4-chloro-3-hydroxy-1-phenylbutan-2-one in the presence of a carbamoylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include benzylamine, 4-chloro-3-hydroxy-1-phenylbutan-2-one, and carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the desired product with high yield and minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-(BENZYLOXYCARBONYLAMINO)-1-CHLORO-2-HYDROXY-4-PHENYLBUTANE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate
- tert-Butyl (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate
Uniqueness
Benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H20ClNO3 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
benzyl N-(4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22) |
Clé InChI |
YNJAOKKAXVGEIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-dihydro-5H-benzo[f][1,4]oxazepine-4-sulfonyl chloride](/img/structure/B8530001.png)


methyl}-3-methylpyridine](/img/structure/B8530028.png)




![N,N-dimethyl-2-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]acetamide](/img/structure/B8530063.png)
![2,9-Diazaspiro[5.5]undecan-1-one trifluoroacetate](/img/structure/B8530071.png)
![7-Fluoro-6-vinyl-imidazo[1,2-a]pyridine](/img/structure/B8530087.png)
![6-[3-(Dimethylamino)propoxy]-4-phenyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B8530089.png)
![3-Phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8530091.png)

